7-(Bromomethyl)-6-oxaspiro[3.5]nonane
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Overview
Description
7-(Bromomethyl)-6-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a spiro-fused oxane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-6-oxaspiro[3.5]nonane typically involves the reaction of a suitable oxane precursor with a bromomethylating agent. One common method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)-6-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxane ring can be subjected to oxidation or reduction reactions to form different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as Oxone® in formic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce ketones or aldehydes .
Scientific Research Applications
7-(Bromomethyl)-6-oxaspiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: Used as an intermediate in the synthesis of complex spirocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-6-oxaspiro[3.5]nonane involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic residues in proteins .
Comparison with Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- 2-oxa-7-azaspiro[3.5]nonane
Comparison: 7-(Bromomethyl)-6-oxaspiro[3.5]nonane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other spirocyclic compounds. This makes it particularly useful in applications requiring specific substitution reactions .
Properties
IUPAC Name |
7-(bromomethyl)-6-oxaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVHZQSCRLKNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(OC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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